molecular formula C14H19BF2O3 B6230227 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310950-04-9

2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6230227
CAS No.: 1310950-04-9
M. Wt: 284.1
InChI Key:
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Description

2-[4-(Difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethoxy group and a dioxaborolane ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)-3-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

2-[4-(Difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the difluoromethoxy group and the dioxaborolane ring. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in pharmaceuticals or polymerization in industrial processes .

Comparison with Similar Compounds

Similar compounds to 2-[4-(difluoromethoxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct electronic and steric properties, enhancing its utility in various chemical reactions and applications .

Properties

CAS No.

1310950-04-9

Molecular Formula

C14H19BF2O3

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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